
Acetic acid, dichloromethoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, dichloromethoxy-, methyl ester is a chemical compound with the molecular formula C4H6Cl2O3. It is an ester derivative of acetic acid, where two chlorine atoms and one methoxy group are attached to the acetic acid backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dichloromethoxy-, methyl ester typically involves the esterification of dichloromethoxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, dichloromethoxy-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce dichloromethoxyacetic acid and methanol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate reaction conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxylamine or ammonia.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Dichloromethoxyacetic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Aplicaciones Científicas De Investigación
Acetic acid, dichloromethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, dichloromethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed in biological systems, releasing dichloromethoxyacetic acid and methanol. The released dichloromethoxyacetic acid can then interact with cellular components, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, methoxy-, methyl ester: Similar ester structure but with a methoxy group instead of dichloromethoxy.
Acetic acid, dichloro-, methyl ester: Similar structure but without the methoxy group.
Acetic acid, ethoxy-, methyl ester: Similar ester structure but with an ethoxy group.
Uniqueness
Acetic acid, dichloromethoxy-, methyl ester is unique due to the presence of both dichloro and methoxy groups, which impart distinct chemical properties and reactivity compared to other similar esters. This uniqueness makes it valuable in specific chemical reactions and industrial applications.
Propiedades
Fórmula molecular |
C4H6Cl2O3 |
|---|---|
Peso molecular |
172.99 g/mol |
Nombre IUPAC |
methyl 2-(dichloromethoxy)acetate |
InChI |
InChI=1S/C4H6Cl2O3/c1-8-3(7)2-9-4(5)6/h4H,2H2,1H3 |
Clave InChI |
CYOYPBKFQMTFJZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


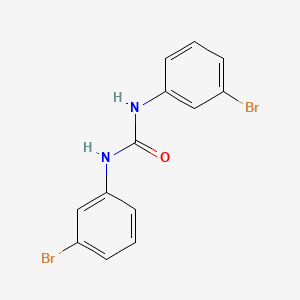
![1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)

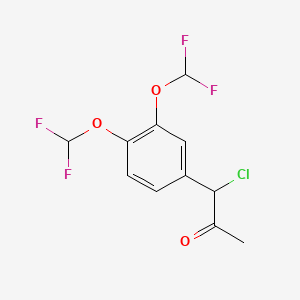
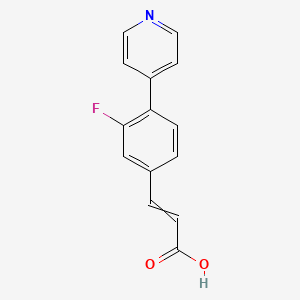
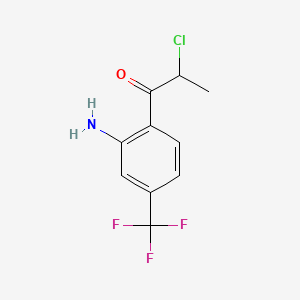
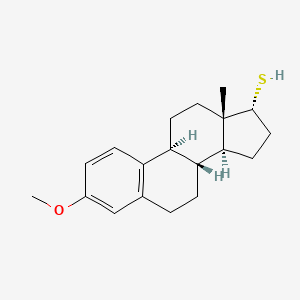

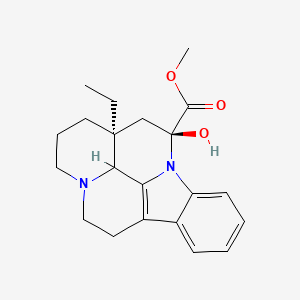
![5-Thia-2-azaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B14074904.png)
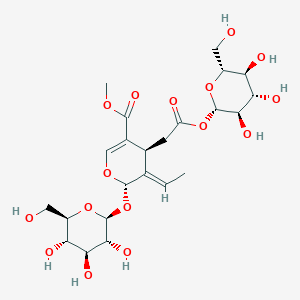
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
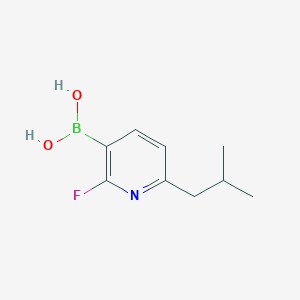
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
